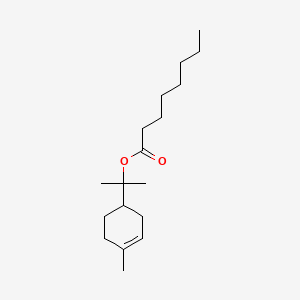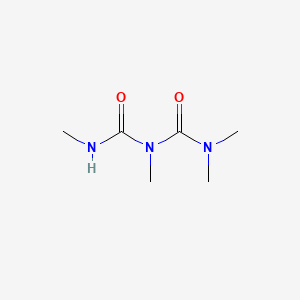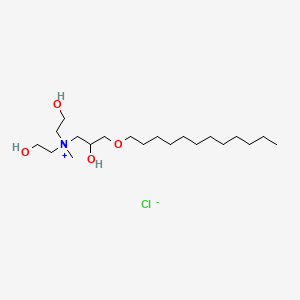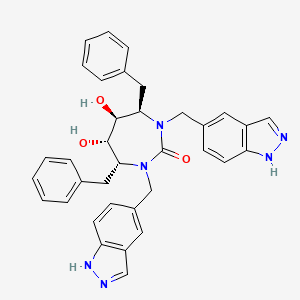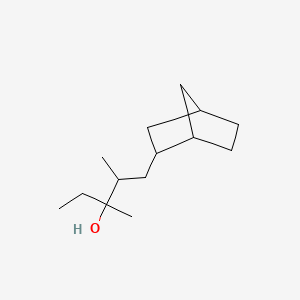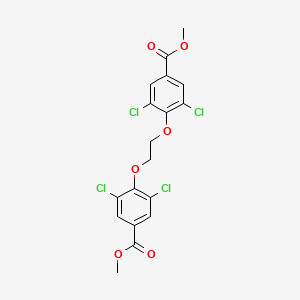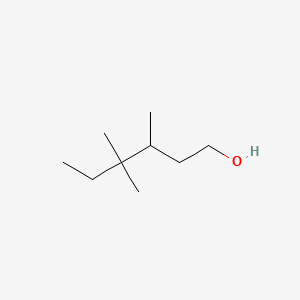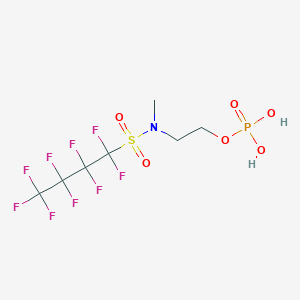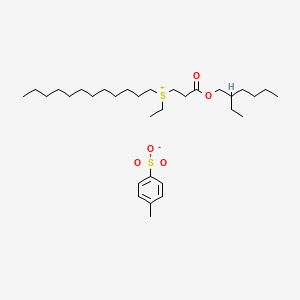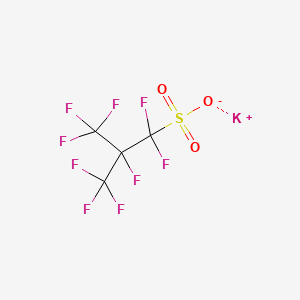
Potassium 1,1,2,3,3,3-hexafluoro-2-(trifluoromethyl)propanesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 1,1,2,3,3,3-hexafluoro-2-(trifluoromethyl)propanesulphonate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high stability and reactivity. It is commonly used in various chemical reactions and industrial applications due to its high ionizing power and ability to facilitate specific types of reactions.
Méthodes De Préparation
The synthesis of Potassium 1,1,2,3,3,3-hexafluoro-2-(trifluoromethyl)propanesulphonate typically involves the reaction of hexafluoropropanol with trifluoromethylsulfonic acid in the presence of a potassium base. The reaction conditions often require controlled temperatures and the use of solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .
Analyse Des Réactions Chimiques
Potassium 1,1,2,3,3,3-hexafluoro-2-(trifluoromethyl)propanesulphonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: One of the most notable reactions is nucleophilic substitution, where the fluorine atoms can be replaced by other nucleophiles. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.
Applications De Recherche Scientifique
Potassium 1,1,2,3,3,3-hexafluoro-2-(trifluoromethyl)propanesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly those involving fluorination.
Biology: The compound’s unique properties make it useful in biochemical studies, including enzyme inhibition and protein modification.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals, including surfactants and polymers
Mécanisme D'action
The mechanism by which Potassium 1,1,2,3,3,3-hexafluoro-2-(trifluoromethyl)propanesulphonate exerts its effects involves its high polarity and ability to participate in hydrogen bonding. These properties enable it to act as a catalyst or promoter in various chemical reactions, particularly those involving electrophilic aromatic substitution. The molecular targets and pathways involved include interactions with specific enzymes and proteins, which can lead to changes in their activity and function .
Comparaison Avec Des Composés Similaires
Potassium 1,1,2,3,3,3-hexafluoro-2-(trifluoromethyl)propanesulphonate can be compared with other fluorinated compounds such as:
1,1,1,3,3,3-Hexafluoro-2-propanol: Known for its use as a solvent in peptide chemistry and its high ionizing power.
1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)-2-propanol: Another fluorinated alcohol with similar properties but different applications. The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
93762-10-8 |
|---|---|
Formule moléculaire |
C4F9KO3S |
Poids moléculaire |
338.19 g/mol |
Nom IUPAC |
potassium;1,1,2,3,3,3-hexafluoro-2-(trifluoromethyl)propane-1-sulfonate |
InChI |
InChI=1S/C4HF9O3S.K/c5-1(2(6,7)8,3(9,10)11)4(12,13)17(14,15)16;/h(H,14,15,16);/q;+1/p-1 |
Clé InChI |
KIAYLFPLRHWXFS-UHFFFAOYSA-M |
SMILES canonique |
C(C(F)(F)F)(C(F)(F)F)(C(F)(F)S(=O)(=O)[O-])F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



